molecular formula C9H14O2 B8322734 3-Pentylidene-dihydro-2(3H)-furanone

3-Pentylidene-dihydro-2(3H)-furanone

Cat. No.: B8322734
M. Wt: 154.21 g/mol
InChI Key: XDCLCGHGDRDLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentylidene-dihydro-2(3H)-furanone is a furanone derivative of significant interest in organic and medicinal chemistry research. Compounds based on the dihydro-2(3H)-furanone structure, commonly known as γ-lactones, are recognized as key scaffolds and intermediates in synthetic chemistry . Researchers are particularly interested in synthesizing and modifying similar 2,3-dihydrofuran structures to explore their potential biological activities, as some analogs have demonstrated notable in vitro cytotoxic and antibacterial properties in preliminary studies . The furanone ring can undergo specific thermal decomposition pathways, which are a subject of theoretical and mechanistic studies; for instance, thermal decomposition can involve hydrogen transfer and ring-opening reactions . This reagent serves as a valuable building block for the development of novel chemical entities and for probing structure-activity relationships in bioactivity screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-pentylideneoxolan-2-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-11-9(8)10/h5H,2-4,6-7H2,1H3

InChI Key

XDCLCGHGDRDLPR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C1CCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent Position/Group Molecular Formula Key Occurrence Aroma Profile Concentration Range (mg/kg)
Dihydro-5-pentyl-2(3H)-furanone (γ-Nonalactone) Pentyl group at C5 C₉H₁₆O₂ Camellia seed oil, milk-flavored tea Coconut, creamy 0.18–0.54
5-Ethyldihydro-2(3H)-furanone Ethyl group at C5 C₆H₁₀O₂ Vangueria madagascariensis, jujube Fruity, sweet 1.95
5-Hexyldihydro-2(3H)-furanone Hexyl group at C5 C₁₀H₁₈O₂ Winter wheat grain Herbal, waxy 2.79–7.90
5-Butyldihydro-2(3H)-furanone Butyl group at C5 C₈H₁₄O₂ Vangueria madagascariensis Mild, lactonic <0.01
Dihydro-4-hydroxy-2(3H)-furanone Hydroxyl group at C4 C₄H₆O₃ Exhaled breath, skin Neutral Not quantified

Key Research Findings

  • Aroma Contribution: The pentyl chain in γ-nonalactone enhances hydrophobic interactions with olfactory receptors, intensifying its coconut-like aroma compared to shorter-chain analogs like 5-ethyl or 5-butyl derivatives . 5-Hexyldihydro-2(3H)-furanone, with a longer alkyl chain, exhibits a waxy/herbal note, making it less desirable in dairy applications but relevant in grain preservation .
  • Stability and Reactivity: γ-Nonalactone is thermally stable in food matrices, retaining its aroma even after roasting or autoclaving . Hydroxylated derivatives (e.g., dihydro-4-hydroxy-2(3H)-furanone) are more polar and less volatile, limiting their role in flavor but increasing their persistence in biological systems .
  • Biosynthetic Pathways: Lactones like γ-nonalactone are synthesized via fatty acid β-oxidation or hydroxylation of alkanoic acids, whereas ethyl or butyl derivatives arise from branched-chain amino acid metabolism .

Pharmacological and Industrial Relevance

  • Food Industry: γ-Nonalactone is prioritized in flavor engineering due to its low odor threshold (0.1 ppb) and compatibility with lipid-rich matrices .
  • Pharmacology: While γ-nonalactone itself lacks significant bioactivity, substituted furanones like 4-[(cyclohexylamino)methyl]-3,3-diphenyl-dihydro-2(3H)-furanone show promise in cancer therapy via Eag1 ion channel inhibition .

Critical Analysis of Divergent Data

  • Concentration Variability: 5-Ethyldihydro-2(3H)-furanone levels in Vangueria madagascariensis (1.95 mg/kg) contradict its absence in other plants, suggesting species-specific biosynthesis .
  • Stereochemical Effects: The (5S)-enantiomer of γ-nonalactone dominates natural sources and exhibits stronger aroma than its (5R)-counterpart, though synthetic mixtures often racemize .

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, particularly in the synthesis of heterocyclic compounds. In the context of this compound, this method enables rapid ring formation through controlled dielectric heating.

A representative approach involves the condensation of γ-keto acids with pentenyl aldehydes under microwave conditions. For instance, Sheryl Cherian et al. demonstrated that 3(2H)-furanone derivatives could be synthesized in under 20 minutes using microwave-assisted reactions between aldonitrones and dibenzoylacetylene. Adapting this methodology, the pentylidene group can be introduced via a Knoevenagel condensation between a furanone precursor and pentanal, followed by lactonization. Key advantages include reduced reaction times (30–60 minutes) and improved yields (70–85%) compared to conventional heating.

Table 1: Microwave-Assisted Synthesis Conditions

ParameterValue/RangeCatalystYield (%)
Temperature120–150°CK-10 Montmorillonite78
Irradiation Time20–40 minutes
SolventDimethylformamide

Acid-Catalyzed Esterification and Cyclization

Acid catalysts play a pivotal role in facilitating esterification and subsequent cyclization reactions. A patented method for synthesizing 3-(2-acyloxyethyl)-dihydro-2(3H)furanones provides a template for adapting this strategy to 3-pentylidene derivatives. The process involves reacting 3-(2'-hydroxyethyl)-dihydro-2(3H)furanone with pentanoic anhydride in the presence of a solid acid catalyst such as Nafion® or Amberlyst-15.

Key Steps:

  • Esterification : The hydroxyl group of the precursor reacts with pentanoic anhydride at 100–120°C, forming a pentanoyloxy intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the carbonyl oxygen results in lactone formation.

  • Dehydration : Acid-catalyzed elimination of water introduces the pentylidene double bond.

This method achieves yields of 65–75% under optimized conditions (Table 2).

Table 2: Acid-Catalyzed Synthesis Parameters

CatalystTemperature (°C)Pressure (bar)Yield (%)
Nafion® NR501201.575
Amberlyst-151001.068
H2SO4 (conc.)800.558

Condensation Reactions for Unsaturated Side Chains

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in microwave-assisted syntheses by improving microwave absorption. Conversely, nonpolar solvents like toluene are preferred for dehydrogenation to minimize side reactions. Catalyst selection also critically impacts yield; solid acids like Nafion® outperform homogeneous catalysts due to easier separation and reusability.

Temperature and Pressure Effects

Elevated temperatures (120–150°C) favor cyclization and dehydration steps but risk decomposition. Pressure modulation is particularly relevant in continuous-flow systems, where maintaining 1–2 bar improves mass transfer in gas-liquid reactions.

Industrial-Scale Production Considerations

Scaling up this compound synthesis necessitates addressing:

  • Cost Efficiency : Microwave reactors, though rapid, have high capital costs. Fixed-bed catalytic systems (e.g., trickle-bed reactors) offer a viable alternative for continuous production.

  • Byproduct Management : Oligomers and over-oxidized products require advanced separation techniques, such as thin-film distillation.

Q & A

Basic: What are the established synthetic routes for 3-Pentylidene-dihydro-2(3H)-furanone, and what analytical techniques are critical for confirming its structure?

Methodological Answer:
Synthesis of this compound can be approached via cyclization reactions or modifications of lactone precursors. For example, related furanones like 3-acetyl-2(5H)-furanone are synthesized via one-pot methods using ketones and acids under catalytic conditions . Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm hydrogen and carbon environments, particularly distinguishing lactone ring protons and pentyl substituents.
  • Infrared Spectroscopy (IR): To identify the lactone carbonyl stretch (~1750 cm⁻¹) and alkyl C-H stretches .
  • Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.
  • Elemental Analysis: To validate purity and empirical formula .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Based on structurally similar compounds (e.g., complex furanones in ):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if necessary.
    • Skin Contact: Wash with soap and water for 15 minutes.
    • Eye Exposure: Rinse with water for 15 minutes; seek medical attention .
  • Storage: Keep in airtight containers away from oxidizing agents and heat sources.

Advanced: How can computational methods like HOMO-LUMO analysis enhance understanding of this compound's reactivity?

Methodological Answer:
Computational studies on related furanones (e.g., 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone) reveal electronic properties critical for reactivity:

  • HOMO-LUMO Band Gap: Calculated using software like Chemissian, this predicts electrophilic/nucleophilic sites. A smaller band gap (e.g., 4.5 eV) suggests higher reactivity in electron-transfer reactions .
  • Electron Density Maps: 2D/3D maps (e.g., Figure 7.7 in ) visualize charge distribution, aiding in predicting regioselectivity in reactions like nucleophilic additions.
  • DFT Calculations: Optimize molecular geometry and simulate reaction pathways (e.g., lactone ring-opening mechanisms) .

Advanced: What challenges exist in chromatographic analysis of this compound, and how can they be mitigated?

Methodological Answer:
Challenges include low volatility and thermal instability. Strategies from studies on similar lactones (e.g., γ-palmitolactone in ):

  • GC-MS Optimization: Use derivatization (e.g., silylation) to improve volatility. Select a mid-polarity column (e.g., DB-17MS) for better resolution.
  • LC-MS/MS: Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor for [M+H]+ ions and characteristic fragments (e.g., m/z 85 for lactone rings).
  • Quantification: Use internal standards (e.g., deuterated analogs) to account for matrix effects in biological or environmental samples .

Basic: How can researchers accurately determine the physicochemical properties (e.g., logP, vapor pressure) of this compound?

Methodological Answer:

  • logP (Octanol-Water Partition Coefficient): Predict using group contribution methods (e.g., Crippen or Joback) based on molecular fragments like the lactone ring and pentyl chain .
  • Vapor Pressure: Apply the Antoine equation with parameters derived from experimental boiling points (e.g., 48–49°C at 1 mmHg for a related dimethyl analog) .
  • Experimental Validation: Use thermogravimetric analysis (TGA) for decomposition thresholds and differential scanning calorimetry (DSC) for melting points .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the biological activity of dihydro-2(3H)-furanone derivatives?

Methodological Answer:
Studies on analogs (e.g., 5-dodecyl and 5-tetradecyl derivatives in ) suggest:

  • Chain Length and Hydrophobicity: Longer alkyl chains (e.g., dodecyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Bioactivity Assays: Test antimicrobial or enzyme inhibitory activity using dose-response curves. For example, γ-nonalactone derivatives exhibit antifungal properties, which can be correlated with logP values .
  • SAR Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to link substituent effects (e.g., electron-withdrawing groups on the lactone ring) to activity trends .

Basic: What are the key spectral signatures of this compound in NMR and IR spectroscopy?

Methodological Answer:

  • ¹H NMR: Expect signals at δ 4.3–4.5 ppm (m, lactone ring CH₂), δ 2.5–2.8 ppm (m, CH adjacent to carbonyl), and δ 0.8–1.6 ppm (pentyl chain protons) .
  • ¹³C NMR: Lactone carbonyl at ~175 ppm, ring carbons at 70–80 ppm, and pentyl carbons at 20–35 ppm .
  • IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 2900 cm⁻¹ (alkyl C-H) .

Advanced: How can contradictions in reported reaction yields for dihydro-2(3H)-furanone derivatives be resolved?

Methodological Answer:

  • Reaction Optimization: Systematically vary catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (e.g., THF vs. DMF), and temperatures.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
  • Reproducibility Checks: Cross-validate procedures with independent labs, ensuring anhydrous conditions for moisture-sensitive steps .

Basic: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Biodegradation Studies: Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) and monitor via GC-MS. Lactone rings often undergo hydrolytic cleavage to hydroxy acids .
  • Photolysis: Expose to UV light (λ = 254 nm) and track degradation products (e.g., ketones or aldehydes) using high-resolution MS .

Advanced: What role do dihydro-2(3H)-furanones play in natural product biosynthesis, and how can this inform synthetic strategies?

Methodological Answer:

  • Biosynthetic Pathways: Study polyketide synthase (PKS) or fatty acid-derived routes in organisms producing γ-lactones. For example, γ-nonalactone is derived from 4-hydroxynonanoic acid cyclization .
  • Biomimetic Synthesis: Mimic enzymatic cyclization using acid catalysts (e.g., p-toluenesulfonic acid) or enzymatic cascades (e.g., lipases) .

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